molecular formula C11H24O3 B1254394 1-Octylglycerol

1-Octylglycerol

Cat. No. B1254394
M. Wt: 204.31 g/mol
InChI Key: GUPXYSSGJWIURR-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06207845B1

Procedure details

The crude octyl glycidyl ether (175 g), water (110 g; 6.111 mol), lauric acid (7.10 g; 0.033 mol) and sodium hydroxide (0.71 g; 0.018 mol) were placed in a 2-l autoclave, and the mixture was heated up to 157° C. while stirring it. The mixture was stirred for 5 hours as it was, and was then allowed to cool down to room temperature. The mixture was extracted with ethyl acetate (500 ml), and the extract was washed twice with water (300 ml). The solvent was then distilled off to obtain 165 g of crude monooctyl glyceryl ether. This crude product was purified by vacuum distillation (0.4-0.5 mmHg, 120-123° C.) to obtain 124 g of monooctyl glyceryl ether as a colorless transparent oil (total yield: 75%). Quenching of a proton signal (methylene in an epoxy ring) at δ=2.65, 2.80 was observed by 1H-NMR (200 MHz), thereby identifying the compound. The purity of the compound was found to be 99% by GLC.
Quantity
175 g
Type
reactant
Reaction Step One
Name
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
catalyst
Reaction Step Three
Quantity
0.71 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH:2]1[O:4][CH2:3]1.[OH2:14]>C(O)(=O)CCCCCCCCCCC.[OH-].[Na+]>[CH2:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH:2]([CH2:3][OH:14])[OH:4] |f:3.4|

Inputs

Step One
Name
Quantity
175 g
Type
reactant
Smiles
C(C1CO1)OCCCCCCCC
Step Two
Name
Quantity
110 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
7.1 g
Type
catalyst
Smiles
C(CCCCCCCCCCC)(=O)O
Step Four
Name
Quantity
0.71 g
Type
catalyst
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
157 °C
Stirring
Type
CUSTOM
Details
while stirring it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 5 hours as it
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (500 ml)
WASH
Type
WASH
Details
the extract was washed twice with water (300 ml)
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off

Outcomes

Product
Name
Type
product
Smiles
C(C(O)CO)OCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 165 g
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06207845B1

Procedure details

The crude octyl glycidyl ether (175 g), water (110 g; 6.111 mol), lauric acid (7.10 g; 0.033 mol) and sodium hydroxide (0.71 g; 0.018 mol) were placed in a 2-l autoclave, and the mixture was heated up to 157° C. while stirring it. The mixture was stirred for 5 hours as it was, and was then allowed to cool down to room temperature. The mixture was extracted with ethyl acetate (500 ml), and the extract was washed twice with water (300 ml). The solvent was then distilled off to obtain 165 g of crude monooctyl glyceryl ether. This crude product was purified by vacuum distillation (0.4-0.5 mmHg, 120-123° C.) to obtain 124 g of monooctyl glyceryl ether as a colorless transparent oil (total yield: 75%). Quenching of a proton signal (methylene in an epoxy ring) at δ=2.65, 2.80 was observed by 1H-NMR (200 MHz), thereby identifying the compound. The purity of the compound was found to be 99% by GLC.
Quantity
175 g
Type
reactant
Reaction Step One
Name
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
catalyst
Reaction Step Three
Quantity
0.71 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH:2]1[O:4][CH2:3]1.[OH2:14]>C(O)(=O)CCCCCCCCCCC.[OH-].[Na+]>[CH2:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH:2]([CH2:3][OH:14])[OH:4] |f:3.4|

Inputs

Step One
Name
Quantity
175 g
Type
reactant
Smiles
C(C1CO1)OCCCCCCCC
Step Two
Name
Quantity
110 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
7.1 g
Type
catalyst
Smiles
C(CCCCCCCCCCC)(=O)O
Step Four
Name
Quantity
0.71 g
Type
catalyst
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
157 °C
Stirring
Type
CUSTOM
Details
while stirring it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 5 hours as it
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (500 ml)
WASH
Type
WASH
Details
the extract was washed twice with water (300 ml)
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off

Outcomes

Product
Name
Type
product
Smiles
C(C(O)CO)OCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 165 g
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.